1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound consisting of fused pyrrole and pyridine rings. [ [] ] The specific derivative, 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, possesses a methoxy group at the 6th position and a methyl group at the 2nd position of the pyrrolo[2,3-b]pyridine scaffold. This compound belongs to a broader class of azaindole derivatives that have garnered significant attention in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. [ [, ] ]
6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The chemical formula for this compound is , and it features a methoxy group at the sixth position and a methyl group at the second position of the pyrrolo[2,3-b]pyridine ring system.
The compound is classified as a small organic molecule with potential pharmacological applications. It has been synthesized and evaluated for its inhibitory effects on various protein kinases, including FGFRs, which are implicated in numerous cellular processes such as proliferation and differentiation. The compound's structure allows it to interact effectively with these biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes. This process often employs catalysts such as triethylsilane and tri-fluoroacetic acid to facilitate the reaction.
For example, one synthesis route involves heating a mixture of 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with m-dimethoxybenzaldehyde in the presence of potassium hydroxide in methanol at elevated temperatures (around 50 °C) for several hours. The resulting product can be purified through column chromatography, yielding the desired compound in moderate to high yields (45-60%) .
The molecular structure of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine can be represented by its linear formula . The compound contains a pyrrole ring fused to a pyridine ring, with specific substituents that influence its chemical properties and biological activity.
1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3
This structural configuration allows for significant interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions .
6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical of heterocyclic compounds. Notably, it has been studied for its ability to inhibit FGFRs through binding interactions that disrupt normal signaling pathways involved in cell proliferation.
The compound has also been subjected to electrophilic substitution reactions and cycloaddition reactions that enhance its functional diversity for further synthetic modifications. These reactions are crucial for developing derivatives with improved potency or selectivity against specific targets .
The primary mechanism of action for 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to downstream effects on several signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways.
This inhibition results in decreased cellular proliferation and increased apoptosis in cancer cells. The compound's ability to form hydrogen bonds with key amino acid residues within the FGFR active site enhances its inhibitory efficacy .
6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is typically characterized by:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. The presence of both nitrogen atoms in the ring structure contributes to its basicity and potential as a ligand in coordination chemistry.
The applications of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine are primarily focused on its role as a pharmacological agent:
The pyrrolo[2,3-b]pyridine core (7-azaindole) provides a bioisosteric alternative to purine nucleobases, enabling high-affinity interactions with kinase ATP-binding domains. This bicyclic system exhibits planar geometry with hydrogen bond donor (pyrrole NH) and acceptor (pyridine N) groups that form bidentate interactions with kinase hinge regions, mimicking adenine binding [2] [3]. In 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, these interactions are optimized: the methoxy group at C6 enhances solubility and engages in hydrophobic pocket interactions, while the C2 methyl group restricts molecular rotation, improving FGFR binding affinity . Studies confirm FGFR1-3 inhibition (IC₅₀ = 7-25 nM) for derivatives bearing this scaffold, attributed to complementary steric and electronic alignment with the ATP-binding site [3]. The core's synthetic versatility allows C3, C5, and N1 modifications—enabling scaffold diversification while retaining target engagement—as demonstrated in sulfonamide conjugates that maintain sub-micromolar anticancer activity [2] [8].
Table 2: Bioactivity Profile of Pyrrolo[2,3-b]Pyridine-Based FGFR Inhibitors
Compound Modification | FGFR1 IC₅₀ (nM) | Cellular Activity |
---|---|---|
6-Methoxy-2-methyl derivative | 7 | 4T1 cell proliferation inhibition (IC₅₀ ~0.5 μM) |
4-Morpholino-sulfonamide | 15 | MCF-7 apoptosis induction |
Unsubstituted pyrrolopyridine | >500 | No significant activity |
The strategic incorporation of methoxy and methyl groups into azaindoles originated from natural product optimization campaigns. Early pyrrolopyridine derivatives lacked position-specific substitutions, leading to poor solubility and metabolic instability [5] [6]. The introduction of the C6 methoxy group emerged as a solution to overcome these limitations, inspired by alkaloids like mappicine (isolated from Mappia foetida), where methoxy groups enhanced blood-brain barrier penetration [5] [7]. Between 2000-2010, systematic SAR studies revealed that C6-methoxy derivatives exhibited 3-5-fold improved aqueous solubility (LogP ~1.28) compared to chloro or unsubstituted analogs, without compromising target affinity [6]. Concurrently, C2-methylation was developed to block oxidative metabolism at this site—a key vulnerability identified in first-generation compounds. This modification reduced CYP450-mediated deactivation, extending plasma half-life by >2-fold in preclinical models [5]. The synergistic effect of these substitutions became evident in 2015-2020 with compounds like 4h (FGFR1 IC₅₀ = 7 nM), where the 6-methoxy/2-methyl combination delivered optimal kinase selectivity and oral bioavailability [3].
Table 3: Timeline of Key Developments in Azaindole Substitution Strategies
Period | Innovation | Impact on Drug Properties |
---|---|---|
Pre-2000 | Unsubstituted pyrrolopyridines | Poor solubility (LogP >2.5), high metabolic clearance |
2000-2005 | C6-Methoxy derivatives | ↑ Solubility (LogP ~1.5), maintained potency |
2005-2010 | C2-Methyl derivatives | ↓ CYP3A4 metabolism, ↑ plasma half-life |
2010-Present | 6-Methoxy-2-methyl combined scaffold | Balanced potency (nM IC₅₀), bioavailability >95% in rats |
Position-specific modifications in 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine directly address pharmacokinetic challenges inherent to heterocyclic scaffolds:
C6 Methoxy Group: Serves as a metabolic blocker and polarity modulator. It reduces hepatic clearance by inhibiting O-demethylation pathways while improving water solubility (experimental LogP = 1.28) compared to C6-H analogs (LogP = 2.02) [4]. This group’s electron-donating properties also enhance membrane permeability, evidenced by Caco-2 permeability coefficients >5 × 10⁻⁶ cm/s [5].
C2 Methyl Group: Sterically shields reactive N1 and C3 positions from cytochrome P450 oxidation. This decreases intrinsic clearance in liver microsomes by 60% compared to unmethylated analogs, directly translating to improved oral exposure (AUC increase from 250 to 980 ng·h/mL in rat models) . The methyl group’s small size avoids detrimental steric clashes in the FGFR ATP pocket, unlike bulkier C2 substituents [3].
N1 Functionalization: Though unmodified in the parent compound, N1 hydrogen bonding capacity is critical for target engagement. Selective N1-alkylation (e.g., in sulfonamide conjugates) can fine-tune tissue distribution without sacrificing potency, as demonstrated by brain-to-plasma ratios up to 0.8 in analogs with N1-methylpiperazine groups [2] [8]. Computational models indicate the 6-methoxy/2-methyl combination optimally balances target binding (ΔG = -9.8 kcal/mol) with ADME properties, showing high gastrointestinal absorption (99% predicted) and blood-brain barrier penetration (BOILED-Egg model) [4] [5].
Table 4: Pharmacokinetic Parameters Influenced by Position-Specific Modifications
Position | Substituent | Key PK Effects | Mechanistic Basis |
---|---|---|---|
C6 | Methoxy | ↑ Solubility (1.65 mg/mL) | Reduced crystallinity, H-bond acceptance |
↓ CYP2D6 inhibition | Blocked oxidative metabolism | ||
C2 | Methyl | ↑ Metabolic stability (CL_int = 84 μL/min/mg) | Steric shielding of N1/C3 |
↑ Oral bioavailability (F = 95% in rats) | Reduced first-pass clearance | ||
N1 | H (parent) | Optimal hinge binding | Hydrogen bond donation to FGFR backbone |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9